molecular formula C11H20N2O4 B12931436 5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione CAS No. 5460-99-1

5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione

Cat. No.: B12931436
CAS No.: 5460-99-1
M. Wt: 244.29 g/mol
InChI Key: JFNRCIAMDIFICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a dimethoxymethyl group and a pentyl chain attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pentyl-substituted imidazolidine with dimethoxymethane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dimethoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature, pressure, and catalyst concentration. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the imidazolidine ring to other functional groups.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethoxymethyl group and a pentyl chain attached to the imidazolidine ring sets it apart from other similar compounds.

Properties

CAS No.

5460-99-1

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

5-(dimethoxymethyl)-5-pentylimidazolidine-2,4-dione

InChI

InChI=1S/C11H20N2O4/c1-4-5-6-7-11(9(16-2)17-3)8(14)12-10(15)13-11/h9H,4-7H2,1-3H3,(H2,12,13,14,15)

InChI Key

JFNRCIAMDIFICR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C(=O)NC(=O)N1)C(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.